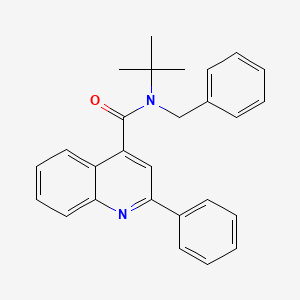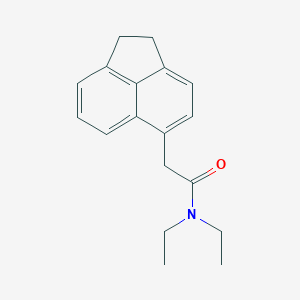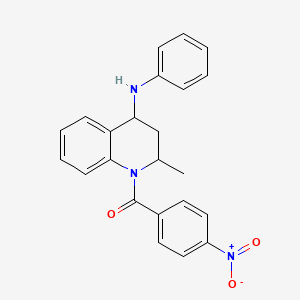![molecular formula C23H19F3N2O3S B5247140 2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5247140.png)
2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione is an organic compound belonging to the isoindole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process begins with the formation of the phenothiazine core, followed by the introduction of the trifluoromethyl group and subsequent coupling with the isoindole moiety. Reaction conditions may include the use of strong acids or bases as catalysts, specific temperature controls, and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, optimized synthetic routes are employed to ensure high yield and purity. The use of continuous flow reactors, improved catalysts, and automation technologies help in scaling up the production while maintaining consistency and reducing costs. Solvent recycling and waste management practices are also implemented to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions including:
Oxidation: : Reaction with oxidizing agents leads to the formation of sulfoxides or sulfones.
Reduction: : Reductive conditions can alter the phenothiazine ring or reduce the carbonyl group.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the trifluoromethyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents include hydrogen peroxide or potassium permanganate for oxidation, sodium borohydride for reduction, and halogens or nucleophiles for substitution. Reaction conditions vary, but typically involve precise temperature and pH controls.
Major Products
Depending on the reactions, major products include various derivatives such as sulfoxides, reduced phenothiazine compounds, or substituted phenothiazine derivatives.
Scientific Research Applications
2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione finds applications in:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Explored for its interactions with biological macromolecules.
Medicine: : Potential therapeutic agent due to its structural similarity to pharmacologically active phenothiazines.
Industry: : Utilized in material science for developing novel polymers and coatings.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration, while the phenothiazine core interacts with various receptors or enzymes. Pathways involved include modulation of neurotransmitter systems or inhibition of enzymatic activities, leading to diverse biological effects.
Comparison with Similar Compounds
Similar compounds include other phenothiazine derivatives like chlorpromazine or trifluoperazine. What sets 2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione apart is the unique combination of the trifluoromethyl group and isoindole moiety, which imparts distinctive chemical and biological properties.
Similar compounds:
Chlorpromazine
Trifluoperazine
Promethazine
Each of these compounds has its own set of applications and characteristics, but the unique structural components of this compound provide specific advantages in certain applications.
Properties
IUPAC Name |
2-[2-oxo-2-[2-(trifluoromethyl)phenothiazin-10-yl]ethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3S/c24-23(25,26)13-9-10-19-17(11-13)28(16-7-3-4-8-18(16)32-19)20(29)12-27-21(30)14-5-1-2-6-15(14)22(27)31/h3-4,7-11,14-15H,1-2,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNAZGKJKWKYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B5247063.png)
![1-Acetyl-17-(4-methyl-3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B5247066.png)

![N,1-dimethyl-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-4-amine](/img/structure/B5247090.png)
![[1-({[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propanoyl]oxy}methyl)cyclohex-3-EN-1-YL]methyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B5247098.png)
![4-methoxy-N-[2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5247101.png)
![methyl 4-({[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}methyl)benzoate](/img/structure/B5247108.png)
![4-[[(E)-2-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B5247113.png)


![N-[3-(1H-imidazol-1-yl)propyl]-2-methylbenzamide](/img/structure/B5247136.png)
![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)isonicotinamide](/img/structure/B5247149.png)
![5-(2,5-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5247150.png)
![4-chloro-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B5247156.png)
